Chloro(diphenyl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Chloro(diphenyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylsilane with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound . Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the starting materials and the product .

Análisis De Reacciones Químicas

Chloro(diphenyl)silane undergoes various types of chemical reactions, including:

Reduction: It can act as a hydride donor in reduction reactions.

Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other groups.

Cross-Coupling Reactions: It is used as a reagent in cross-coupling reactions to form carbon-silicon bonds.

Aplicaciones Científicas De Investigación

Chloro(diphenyl)silane has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which chloro(diphenyl)silane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. This makes it a valuable reagent in organic synthesis. The silicon-chlorine bond in this compound is reactive and can be easily substituted by other groups, allowing for the formation of a wide range of organosilicon compounds .

Comparación Con Compuestos Similares

Chloro(diphenyl)silane can be compared with other similar compounds such as:

Dichlorodiphenylsilane: This compound has two chlorine atoms attached to the silicon atom and is used in similar applications but offers different reactivity and selectivity.

Diphenylsilane: This compound lacks the chlorine atom and is used primarily as a reducing agent.

Chlorotrimethylsilane: This compound has three methyl groups attached to the silicon atom and is commonly used as a silylating agent.

This compound is unique in its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.

Actividad Biológica

Chloro(diphenyl)silane, a member of the organosilicon compounds, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

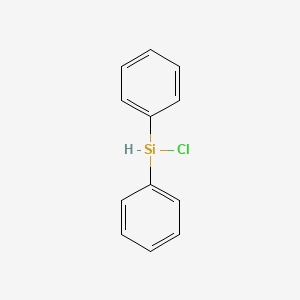

Chemical Structure and Properties

This compound is characterized by the presence of a silicon atom bonded to two phenyl groups and one chlorine atom. Its molecular formula is C12H11ClSi. The structure can be represented as follows:

where "Ph" represents the phenyl group. This compound is known for its reactivity, particularly in organic synthesis and catalysis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions that lead to the formation of biologically active derivatives. Key mechanisms include:

Table 1: Summary of Biological Activities

Case Study: Chemoselective Reduction

A notable study investigated the use of this compound in the chemoselective reduction of secondary and tertiary alcohols. The researchers found that when combined with indium trichloride, this compound facilitated the reduction process while minimizing side reactions. This highlights its utility in synthetic organic chemistry and potential therapeutic applications .

Comparative Analysis with Related Compounds

This compound's biological activity can be contrasted with other organosilicon compounds. For instance:

Propiedades

IUPAC Name |

chloro(diphenyl)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMOWGGHUAZESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-83-0 |

Source

|

| Record name | Chlorodiphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.